molecular formula C12H12N2O4S B2519098 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034237-27-7

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2519098
CAS No.: 2034237-27-7
M. Wt: 280.3
InChI Key: URGVLPJHVGAILZ-UHFFFAOYSA-N
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Description

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a thiophene ring, an azetidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is the condensation reaction between thiophene derivatives and azetidin-3-yl oxazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The azetidine and oxazolidine-2,4-dione moieties can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-10(3-8-1-2-19-7-8)13-4-9(5-13)14-11(16)6-18-12(14)17/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGVLPJHVGAILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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